6-Bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid

Description

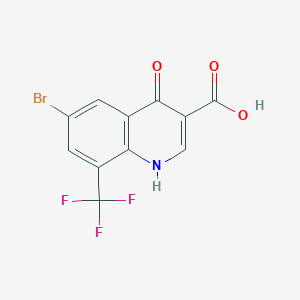

Chemical Identity and Structural Features 6-Bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid (CAS: 1065093-84-6) is a halogenated and fluorinated quinoline derivative. Its molecular formula is C₁₁H₅BrF₃NO₃, with a molecular weight of 336.06 g/mol . The compound features:

- A bromine atom at position 6 of the quinoline core.

- A hydroxyl group at position 4, contributing to hydrogen-bonding capacity.

- A trifluoromethyl (-CF₃) group at position 8, enhancing lipophilicity and metabolic stability.

Physicochemical Properties

Key properties include:

Properties

IUPAC Name |

6-bromo-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5BrF3NO3/c12-4-1-5-8(7(2-4)11(13,14)15)16-3-6(9(5)17)10(18)19/h1-3H,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FICABWQPIGWZMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5BrF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed examination of its biological properties, including its mechanisms of action, effects on various biological systems, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C11H5BrF3NO3

- Molecular Weight : 336.06 g/mol

- CAS Number : 1065093-84-6

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can improve the compound's bioavailability and potency.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Assays : In vitro studies have shown that this compound induces apoptosis in human cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). The compound's IC50 values were reported in the range of sub-micromolar concentrations, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against several bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Study 1: Anticancer Activity

A study conducted on the effects of this compound on MCF-7 cells demonstrated that it triggers apoptosis through the activation of caspase pathways. Flow cytometry analyses indicated that treatment with the compound leads to an increase in caspase-3/7 activity, confirming its role as a pro-apoptotic agent .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.48 | Apoptosis induction |

| MEL-8 | 1.54 | Cell cycle arrest |

Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity was assessed against Gram-positive and Gram-negative bacteria. The results indicated that the compound inhibited bacterial growth at concentrations lower than those required for cytotoxicity in human cells, suggesting a favorable therapeutic index for potential antimicrobial applications .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₁H₅BrF₃NO₃

- Molecular Weight : 336.06 g/mol

- CAS Number : 1065093-84-6

The compound features a bromine atom, a hydroxyl group, and a trifluoromethyl group, which influence its lipophilicity and biological interactions. The trifluoromethyl group is particularly noteworthy for enhancing the compound's potency and selectivity towards biological targets .

Biological Activities

Recent studies have indicated that this compound possesses several notable biological activities:

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, with activity against various bacterial strains.

- Anticancer Activity : Preliminary research suggests that it may inhibit the growth of certain cancer cell lines, making it a candidate for further development in oncology.

- Enzyme Inhibition : The structural features of this compound allow it to interact with specific enzymes, which could be leveraged for therapeutic applications.

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions. Recent advancements in synthetic methodologies, such as protodeboronation techniques, have improved yields and selectivity during its preparation. These methods are crucial for producing the compound in sufficient quantities for research purposes .

Comparison with Similar Compounds

Structural Isomers and Substitution Patterns

The trifluoromethyl and bromine substituent positions significantly influence physicochemical and biological properties. Key analogs include:

Key Observations :

- Positional Isomerism: Swapping bromine and trifluoromethyl groups (e.g., 6 vs.

- Hydroxyl Group Impact : The absence of the 4-hydroxy group (e.g., CAS 663193-53-1) reduces hydrogen-bonding capacity, likely decreasing solubility .

- Halogen Substitution : Fluorine at position 8 (CAS 1065093-90-4) may enhance metabolic stability compared to bromine but reduce bulkiness .

Physicochemical and Pharmacokinetic Properties

Comparative analysis of key parameters:

Implications :

- The trifluoromethyl group increases lipophilicity (higher XLogP3-AA) compared to non-fluorinated analogs.

Research and Application Considerations

- Drug Design : The trifluoromethyl group improves metabolic stability and membrane permeability, while bromine may act as a hydrogen-bond acceptor or participate in halogen bonding .

- Limitations: Limited direct biological data exist for the target compound. Further studies are needed to correlate structural features with specific activities (e.g., enzyme inhibition, antimicrobial effects).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.